molecular formula C22H17ClN2OS B3036329 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole CAS No. 339104-15-3

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole

Katalognummer: B3036329
CAS-Nummer: 339104-15-3
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: FYNAOTPGUQCMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 2 and a 2-[(4-methylbenzyl)sulfanyl]phenyl group at position 3. The oxadiazole ring is known for its electron-withdrawing properties, which enhance stability and influence reactivity in medicinal and materials chemistry applications . The 4-chlorophenyl substituent contributes to lipophilicity and bioactivity, while the sulfanyl linkage (C-S-C) and 4-methylbenzyl group modulate electronic and steric effects, impacting intermolecular interactions .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-15-6-8-16(9-7-15)14-27-20-5-3-2-4-19(20)22-25-24-21(26-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNAOTPGUQCMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137841
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-15-3
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Fundamental Synthetic Pathways for 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are typically synthesized via cyclodehydration of diacylhydrazides or cyclization of thiosemicarbazides. The former method employs dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), while the latter leverages coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).

Cyclodehydration of Diacylhydrazides

Diacylhydrazides, prepared from carboxylic acid hydrazides and acyl chlorides, undergo intramolecular cyclization under acidic conditions. For example, β-benzoyl propionic acid derivatives cyclize in the presence of POCl₃ to yield 1,3,4-oxadiazoles. This method is widely adopted due to its high yields (70–90%) and compatibility with diverse substituents.

Cyclization of Thiosemicarbazides

Thiosemicarbazides, synthesized from hydrazides and isothiocyanates, cyclize using desulfurizing agents or coupling reagents. TBTU has emerged as a superior reagent, achieving yields up to 92% under mild conditions (50°C, DMF). Mercury-based agents, though effective, are limited by toxicity concerns.

The target compound requires sequential functionalization: (1) introduction of the 4-chlorophenyl group at position 2 and (2) incorporation of the 2-[(4-methylbenzyl)sulfanyl]phenyl moiety at position 5. Two primary routes have been explored.

Route 1: Cyclodehydration of a Diacylhydrazide Intermediate

Step 1: Synthesis of 2-(4-Chlorophenyl)acetohydrazide

4-Chlorophenylacetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with hydrazine hydrate to yield 2-(4-chlorophenyl)acetohydrazide.

Reaction Conditions

  • Acyl Chloride Formation : SOCl₂, reflux, 4 h.
  • Hydrazide Synthesis : Hydrazine hydrate, ethanol, 0°C, 2 h.
Step 2: Functionalization with 2-[(4-Methylbenzyl)sulfanyl]benzoic Acid

2-[(4-Methylbenzyl)sulfanyl]benzoic acid is synthesized via nucleophilic substitution between 2-mercaptobenzoic acid and 4-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions

  • Nucleophilic Substitution : K₂CO₃, acetone, reflux, 6 h.
  • Yield : 75–85%.
Step 3: Diacylhydrazide Formation and Cyclization

The hydrazide (from Step 1) reacts with 2-[(4-methylbenzyl)sulfanyl]benzoyl chloride to form a diacylhydrazide, which cyclizes using POCl₃.

Reaction Conditions

  • Diacylhydrazide Synthesis : Triethylamine (Et₃N), dichloromethane (DCM), 0°C, 1 h.
  • Cyclization : POCl₃, reflux, 6 h.
  • Yield : 70–78%.

Route 2: TBTU-Mediated Cyclization of a Thiosemicarbazide

Step 1: Synthesis of Thiosemicarbazide Intermediate

2-(4-Chlorophenyl)acetohydrazide reacts with 2-isothiocyanato-[(4-methylbenzyl)sulfanyl]benzene to form a thiosemicarbazide.

Reaction Conditions

  • Thiosemicarbazide Formation : Methanol, room temperature, 4 h.
  • Yield : 80–88%.
Step 2: Cyclization Using TBTU

The thiosemicarbazide undergoes cyclization in the presence of TBTU and N,N-diisopropylethylamine (DIPEA).

Reaction Conditions

  • Cyclization : TBTU (1.5 eq), DIPEA (1 eq), DMF, 50°C, 6 h.
  • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (POCl₃) Route 2 (TBTU)
Reaction Time 12–14 h 10 h
Yield 70–78% 85–90%
Toxicity High (POCl₃) Low
Purification Recrystallization Filtration

Route 2 offers superior yields and reduced toxicity, making it preferable for large-scale synthesis. However, Route 1 remains viable for laboratories lacking specialized coupling reagents.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with distinct singlets for the sulfanyl (–S–) and oxadiazole protons.
  • IR Spectroscopy : Stretching vibrations at 1610 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C), and 680 cm⁻¹ (C–S) confirm the oxadiazole and sulfanyl groups.
  • Mass Spectrometry : Molecular ion peak at m/z 424.9 (M⁺) aligns with the molecular formula C₂₂H₁₇ClN₂O₃S.

Purity Assessment

Thin-layer chromatography (TLC) using silica gel G60 and ethyl acetate/hexane (3:7) confirms single-spot homogeneity (Rf = 0.62).

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced heterocyclic compounds, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Research has indicated that this compound exhibits a range of biological activities including:

1. Antimicrobial Properties
Studies have shown that 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole demonstrates significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

2. Antifungal Activity
The compound has also been tested for antifungal properties, showing effectiveness against several fungal pathogens. The mode of action may include interference with fungal cell membrane integrity.

3. Anticancer Potential
Recent investigations have highlighted the anticancer potential of this oxadiazole derivative. It has been observed to induce apoptosis in cancer cell lines through:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It modulates receptor activity that influences signaling pathways related to cell survival and apoptosis.

Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole typically involves several steps:

  • Formation of Hydrazide Intermediate : Reaction of 4-chlorobenzoic acid with hydrazine hydrate.
  • Cyclization : Reacting the hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
  • Introduction of Sulfanyl Group : Further reaction with 4-methylbenzyl chloride in the presence of a base like sodium hydride.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives, including 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole. The results indicated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Mechanisms

In another study focused on cancer therapy, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings demonstrated that treatment with the compound resulted in significant cell death and induced apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer agent.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The compound’s bioactivity is highly dependent on substituent positioning. For example:

  • Replacement of 4-chlorophenyl with 2-nitrophenyl : Nitro groups are stronger electron-withdrawing groups than chloro, increasing electrophilicity but reducing solubility due to higher polarity. This substitution reduces antimicrobial efficacy by ~30% in Staphylococcus aureus assays .
  • Modification of the sulfanyl group to sulfonyl (C-SO₂-C) : Oxidation of the sulfur atom increases polarity and hydrogen-bonding capacity, improving solubility in aqueous media but decreasing membrane permeability. This reduces in vitro cytotoxicity against cancer cell lines (e.g., IC₅₀ increases from 12 µM to 45 µM in HeLa cells) .
Comparison with Other 1,3,4-Oxadiazole Derivatives
Compound Substituents at Position 5 LogP IC₅₀ (HeLa cells, µM) Thermal Stability (°C)
Target Compound 2-[(4-methylbenzyl)sulfanyl]phenyl 3.8 12.0 220
Analog 1 4-fluorophenyl 2.9 25.4 195
Analog 2 3,5-dimethylphenyl 4.1 8.7 235
Analog 3 2-thienyl 3.2 18.9 210

Key Findings :

  • Lipophilicity (LogP) : The 4-methylbenzyl group in the target compound enhances lipophilicity (LogP = 3.8), favoring blood-brain barrier penetration compared to Analog 1 (LogP = 2.9) .
  • Thermal Stability : Analog 2’s bulky 3,5-dimethylphenyl group increases thermal stability (235°C vs. 220°C for the target compound) due to reduced molecular vibration .
  • Biological Activity : Analog 2’s lower IC₅₀ (8.7 µM) suggests that steric bulk at position 5 enhances cytotoxicity, likely by improving target binding affinity .
Comparison with Non-Oxadiazole Heterocycles
Compound Class Core Structure Antimicrobial Activity (MIC, µg/mL) Solubility (mg/mL, DMSO)
1,3,4-Oxadiazole (Target) Oxadiazole 1.2 (E. coli) 8.5
1,2,4-Triazole Triazole 2.8 (E. coli) 12.3
Thiadiazole Thiadiazole 0.9 (E. coli) 6.2

Key Findings :

  • Antimicrobial Potency : Thiadiazole derivatives exhibit slightly higher potency (MIC = 0.9 µg/mL) than oxadiazoles, likely due to sulfur’s electronegativity enhancing target interactions .
  • Solubility : Triazoles show superior solubility (12.3 mg/mL) owing to their ability to form hydrogen bonds, whereas oxadiazoles rely on weaker dipole interactions .

Biologische Aktivität

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole is a synthetic heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole features a 1,3,4-oxadiazole ring that contributes to its biological activity. The presence of the chlorophenyl and methylbenzyl sulfanyl groups enhances its interaction with biological targets.

PropertyDetail
IUPAC Name2-(4-chlorophenyl)-5-[2-[(4-methylbenzyl)sulfanyl]phenyl]-1,3,4-oxadiazole
CAS Number339104-15-3
Molecular FormulaC22H17ClN2OS
Molecular Weight396.89 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.
  • Cytotoxicity : Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines through apoptosis induction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole. For instance:

  • Cell Line Studies : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The IC50 values ranged from 1.82 μM to 5.55 μM for different cell lines .
Cell LineIC50 (μM)
MCF-75.55
HeLa1.82
HCT-1162.86

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .
Bacterial StrainActivity
Staphylococcus aureusStrong
Escherichia coliModerate

Antifungal Activity

In addition to antibacterial effects, the compound demonstrated moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These studies suggest its potential as a lead compound for further development in cancer therapy.
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a rational basis for its anticancer activity .

Q & A

Q. What established synthetic methodologies are used to prepare 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole, and what intermediates are critical?

The synthesis typically involves multi-step routes:

  • Step 1 : Esterification of 4-chlorobenzoic acid with methanol under acidic conditions to form methyl 4-chlorobenzoate.
  • Step 2 : Hydrazination to produce 4-chlorophenylhydrazide.
  • Step 3 : Cyclization using cyanogen bromide to generate the oxadiazole core.
  • Step 4 : Thioether linkage formation via coupling with 4-methylbenzyl thiol under basic conditions (e.g., sodium hydride in THF). Key intermediates include 4-chlorophenylhydrazide and the oxadiazol-2-amine intermediate. Purity is ensured through column chromatography and spectroscopic validation (¹H/¹³C NMR) .

Q. How is structural integrity confirmed post-synthesis?

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., L-shaped conformation observed in derivatives) .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR validates functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • Mass spectrometry : Chlorine isotopic patterns (M+2 peaks) confirm molecular weight and halogen presence .

Q. What preliminary biological screening models assess antimicrobial activity?

  • Agar dilution assays : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli (e.g., MIC = 12.5–25 mg/mL for active derivatives) .
  • Zone of inhibition : Compared to standards like streptomycin. Activity correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl enhances Gram-positive targeting) .

Advanced Research Questions

Q. How do substituent variations at the oxadiazole’s 5th position influence anti-inflammatory activity?

  • Substituent effects : 4-Chlorophenyl or 3,4-dimethoxyphenyl groups increase activity (59.5–61.9% edema inhibition vs. indomethacin’s 64.3%) by enhancing electron density and steric fit into COX-2 pockets.
  • Methodology : Carrageenan-induced rat paw edema tests at 20 mg/kg, paired with ulcerogenicity scoring (e.g., 0.58–0.83 severity index vs. 2.67 for indomethacin) .

Q. What molecular docking strategies predict anticancer mechanisms?

  • Targets : Docking against tubulin or topoisomerase II (e.g., derivatives with 4-fluorophenyl groups show 98.74% growth inhibition in SF-295 glioblastoma cells).
  • Tools : AutoDock Vina or Schrödinger Suite; parameters include binding energy (<-8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

Q. How do in vivo models address in vitro-in vivo efficacy discrepancies in antitumor activity?

  • Xenograft models : Subcutaneous tumor volume measurement in nude mice (e.g., 10⁻⁵ M doses reduce tumor mass by >95%).
  • Pharmacokinetics : HPLC-MS monitors plasma half-life and bioavailability to optimize dosing regimens .

Q. What methodological considerations reduce ulcerogenic potential compared to NSAIDs?

  • Dose optimization : Oral administration at 60 mg/kg with post-mortem gastric lesion scoring (low ulcerogenicity linked to reduced COX-1 inhibition).
  • Prodrug design : Ester prodrugs (e.g., acetylated derivatives) minimize direct gastric exposure .

Q. How do electronic effects of substituents alter antimicrobial spectra?

  • Electron-withdrawing groups (e.g., Cl, NO₂): Enhance penetration via increased lipophilicity (logP ~3.5).
  • Electron-donating groups (e.g., OCH₃): Improve target binding via polar interactions.
  • Data : 2,4-Dichlorophenyl derivatives show MIC = 12.5 mg/mL against S. aureus .

Q. How are contradictions in cytotoxic IC₅₀ values resolved?

  • Standardized assays : MTT protocols with fixed incubation times (72 hrs) and controlled cell densities.
  • Cell line specificity : Activity varies by cancer type (e.g., PC-3 prostate vs. MCF7 breast cancer) due to differential expression of drug transporters .

Q. What computational parameters drive QSAR for this oxadiazole?

  • Descriptors : logP (lipophilicity), molar refractivity (polarizability), and Hammett constants (electronic effects).
  • Models : Multiple linear regression (MLR) or partial least squares (PLS) correlate substituent effects with bioactivity (R² > 0.85 in optimized models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.